molecular formula C16H13NO2 B1497551 1-Benzyl-1H-indole-4-carboxylic acid CAS No. 860360-11-8

1-Benzyl-1H-indole-4-carboxylic acid

Cat. No.: B1497551
CAS No.: 860360-11-8
M. Wt: 251.28 g/mol
InChI Key: WVXSTRTULSOSHC-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indole-4-carboxylic acid is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Hydroxyindole-3-Carboxylic Acids : A procedure for synthesizing various hydroxyindole-3-carboxylic acids starting from benzyloxyindoles, including 1-benzyl-1H-indole-4-carboxylic acid derivatives, has been developed. These acids are significant in biology and medicine, and their synthesis involves conversion to carbethoxy derivatives and subsequent hydrolysis and debenzylation (Marchelli, Hutzinger, & Heacock, 1969).

  • Rearrangement Reactions Involving the Indole Nucleus : A study exploring the rearrangement reactions involving the indole nucleus identified that treatment of certain indole derivatives, including this compound analogs, with specific reagents results in stereospecific and regioselective formation of novel compounds. This highlights the reactivity and potential for diverse chemical transformations of these indole derivatives (Hallett et al., 2000).

  • Ellipticine Synthesis : The synthesis of ellipticine, an important compound in medicinal chemistry, was achieved through reactions involving 1-benzylindole-2,3-dicarboxylic anhydride, a related compound to this compound. This synthesis pathway illustrates the utility of 1-benzyl indole derivatives in the synthesis of biologically significant compounds (Miki et al., 2001; Miki et al., 2005).

Applications in Biology and Medicine

  • Synthesis of Cholinesterase Inhibitors : Novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid, structurally related to this compound, were synthesized and evaluated as potential inhibitors of cholinesterases. This study showcases the application of indole derivatives in developing therapeutic agents for diseases where cholinesterase inhibition is beneficial (Jakubowska et al., 2012).

  • Synthesis of Anticancer Compounds : Research on indole-coumarin hybrids, including compounds derived from this compound, revealed their potential as novel anticancer drug entities. These compounds showed significant activity against various cancer cell lines, demonstrating the role of indole derivatives in cancer therapeutics (Kamath et al., 2015).

  • Synthesis of Novel Acylhydrazone Receptors : Indole acylhydrazones, which can be derived from indole carboxylic acids like this compound, were synthesized and exhibited selective recognition properties for certain acids and tryptophan. This finding indicates potential applications in molecular recognition and sensing technologies (Ye et al., 2015).

Properties

IUPAC Name

1-benzylindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16(19)14-7-4-8-15-13(14)9-10-17(15)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXSTRTULSOSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651893
Record name 1-Benzyl-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860360-11-8
Record name 1-Benzyl-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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